(R)-N-Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide
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Overview
Description
®-N-Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide, commonly referred to as ®-AS-1, is a novel compound known for its potent antiseizure activity. It is an orally bioavailable modulator of the excitatory amino acid transporter 2 (EAAT2), which plays a crucial role in regulating glutamate levels in the brain .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-N-Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide involves several key steps. The starting material is typically a benzylamine derivative, which undergoes a series of reactions to form the final product. The synthetic route includes:
Formation of the intermediate: The benzylamine derivative reacts with a suitable acylating agent to form an intermediate compound.
Cyclization: The intermediate undergoes cyclization to form the pyrrolidinone ring.
Final coupling: The pyrrolidinone intermediate is then coupled with a propanamide derivative to form ®-N-Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide.
Industrial Production Methods
Industrial production of ®-N-Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide involves scaling up the synthetic route described above. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pressure, and pH. The use of continuous flow reactors and automated systems can enhance the efficiency and reproducibility of the production process .
Chemical Reactions Analysis
Types of Reactions
®-N-Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .
Scientific Research Applications
®-N-Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide has several scientific research applications:
Chemistry: It is used as a model compound to study the mechanisms of various chemical reactions.
Biology: The compound is used to investigate the role of EAAT2 in glutamate regulation and its impact on neurological functions.
Medicine: ®-N-Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide is being explored as a potential treatment for epilepsy and other central nervous system disorders due to its antiseizure properties.
Mechanism of Action
®-N-Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide exerts its effects by modulating the activity of the excitatory amino acid transporter 2 (EAAT2). It acts as a positive allosteric modulator, enhancing the uptake of glutamate by EAAT2. This reduces the extracellular concentration of glutamate, thereby preventing excitotoxicity and reducing the likelihood of seizures. The compound’s mechanism of action is supported by molecular docking simulations and in vitro studies .
Comparison with Similar Compounds
Similar Compounds
(S)-N-Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide: The enantiomer of ®-AS-1, which may have different pharmacological properties.
N-Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide: The racemic mixture of the compound.
Other EAAT2 modulators: Compounds such as riluzole and ceftriaxone, which also modulate EAAT2 activity.
Uniqueness
®-N-Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide is unique due to its high selectivity for EAAT2 and its potent antiseizure activity. Unlike other EAAT2 modulators, it does not show significant off-target activity, making it a promising candidate for further development as a therapeutic agent .
Properties
Molecular Formula |
C14H16N2O3 |
---|---|
Molecular Weight |
260.29 g/mol |
IUPAC Name |
(2R)-N-benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide |
InChI |
InChI=1S/C14H16N2O3/c1-10(16-12(17)7-8-13(16)18)14(19)15-9-11-5-3-2-4-6-11/h2-6,10H,7-9H2,1H3,(H,15,19)/t10-/m1/s1 |
InChI Key |
XVSYJYYNUSOPAQ-SNVBAGLBSA-N |
Isomeric SMILES |
C[C@H](C(=O)NCC1=CC=CC=C1)N2C(=O)CCC2=O |
Canonical SMILES |
CC(C(=O)NCC1=CC=CC=C1)N2C(=O)CCC2=O |
Origin of Product |
United States |
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